1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol
Description
1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol is a bicyclic compound featuring a fused cyclopropane and tetrahydrofuran ring system. Its molecular formula is C₆H₁₀O₂ (calculated from ), with a hydroxyl group at position 2, a methyl group at position 1, and an oxygen atom in the six-membered ring. This structure confers significant ring strain and stereochemical complexity, making it a valuable scaffold in medicinal chemistry and synthetic intermediates .
Properties
CAS No. |
190895-93-3 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
1-methyl-6-oxabicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C6H10O2/c1-6-4(7)2-3-5(6)8-6/h4-5,7H,2-3H2,1H3 |
InChI Key |
IJHHHVZMORSGSL-UHFFFAOYSA-N |
SMILES |
CC12C(CCC1O2)O |
Canonical SMILES |
CC12C(CCC1O2)O |
Synonyms |
6-Oxabicyclo[3.1.0]hexan-2-ol, 1-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent and Functional Group Variations
Bicyclo[3.1.0]hexan-2-ol (C₆H₁₀O)
- Key Differences : Lacks the methyl group and oxygen atom in the six-membered ring.
- Impact : Reduced steric hindrance and ring strain compared to the target compound. The absence of the oxa (oxygen) group decreases polarity, affecting solubility and reactivity .
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one (C₇H₁₀O₂)
- Key Differences : Replaces the hydroxyl group with a ketone and adds a dimethyl substituent.
- Impact: The ketone enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions).
1-Methyl-6-oxabicyclo[3.1.0]hexane (C₆H₁₀O)
Heteroatom Variations
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Derivatives
- Key Differences : Replaces oxygen with sulfur (thia) and nitrogen (aza) atoms.
- Impact : Sulfur increases lipophilicity, while nitrogen introduces basicity. These modifications are critical in antibiotics like penicillins, where the thiazolidine ring enhances β-lactam stability .
1-Azabicyclo[3.1.0]hexan-4-one (C₉H₁₅NO)
- Key Differences : Contains a nitrogen atom (aza) and a ketone instead of an alcohol.
Stereochemical and Ring-Size Variations
cis- vs. trans-Bicyclo[3.1.0]hexan-2-ol
- Key Differences : Stereochemistry at the bridgehead positions.
- Impact : cis-Isomers exhibit higher ring strain and reactivity. For example, cis-bicyclo[3.1.0]hexan-2-ol undergoes faster acid-catalyzed ring-opening than the trans counterpart .
7-Oxabicyclo[4.1.0]heptan-2-ol (C₇H₁₂O₂)
Data Tables
Table 1. Structural and Physical Properties
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